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molecular formula C11H14O5 B2412884 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone CAS No. 22248-14-2

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone

Cat. No. B2412884
M. Wt: 226.228
InChI Key: MLYYVUJNBLMMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138165B2

Procedure details

To a solution of 8 (71 mg, 0.2 mmol) in CH2Cl2 (5 mL) was added a 1M solution of boron tribromide (0.4 mL, 0.4 mmol) in CH2Cl2 at −78° C. The solution was stirred for an additional 2 h and at −20° C. for 5 h then quenched with water (10 mL). The precipitate was collected by filtration and recrystallized from CH2Cl2 to afford crude product 5 (30 mg, 46%). 1H NMR (400 MHz, DMSO) δ 3.93 (s, 3H), 7.01 (s, 1H), 7.21 (s, 1H), 8.38-8.39 (m, 4H).
Name
8
Quantity
71 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]([O:15][CH3:16])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:26])[CH:6]=C(C1C=CC([N+]([O-])=O)=CC=1)[O:8]2.B(Br)(Br)Br>C(Cl)Cl>[OH:8][C:9]1[C:4]([C:5](=[O:26])[CH3:6])=[C:3]([O:2][CH3:1])[C:12]([O:13][CH3:14])=[C:11]([O:15][CH3:16])[CH:10]=1

Inputs

Step One
Name
8
Quantity
71 mg
Type
reactant
Smiles
COC1=C2C(C=C(OC2=CC(=C1OC)OC)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 2 h and at −20° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water (10 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC(=C(C(=C1C(C)=O)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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